molecular formula C5H6N4S2 B14642181 2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide CAS No. 54546-32-6

2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide

Cat. No.: B14642181
CAS No.: 54546-32-6
M. Wt: 186.3 g/mol
InChI Key: NWFZWVAOTNISIR-UHFFFAOYSA-N
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Description

2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of thiosemicarbazide with 1,3-thiazole-5-carbaldehyde in the presence of glacial acetic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines .

Scientific Research Applications

2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins or enzymes in microorganisms. Its anticancer activity could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide is unique due to its specific combination of a thiazole ring and a hydrazine-1-carbothioamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

54546-32-6

Molecular Formula

C5H6N4S2

Molecular Weight

186.3 g/mol

IUPAC Name

(1,3-thiazol-5-ylmethylideneamino)thiourea

InChI

InChI=1S/C5H6N4S2/c6-5(10)9-8-2-4-1-7-3-11-4/h1-3H,(H3,6,9,10)

InChI Key

NWFZWVAOTNISIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C=NNC(=S)N

Origin of Product

United States

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